molecular formula C19H25FN2O B239717 N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine

N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine

Cat. No. B239717
M. Wt: 316.4 g/mol
InChI Key: ZJFNKSPFZVPAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine, also known as FBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized by using specific methods and has unique biochemical and physiological effects that make it a valuable tool for research purposes.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine is not fully understood, but it is believed to interact with specific receptors in the body. N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, which may lead to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may have potential applications in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine has also been shown to have antitumor activity, which may have potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine in lab experiments is its high selectivity and sensitivity for detecting copper ions. N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine is also relatively easy to synthesize and purify, which makes it a valuable tool for research purposes. However, N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine in scientific research. One potential direction is the development of new metal complexes using N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine as a ligand, which may have potential applications in catalysis and materials science. Another direction is the investigation of the potential therapeutic applications of N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine in neurological disorders and cancer therapy. Furthermore, the development of new fluorescent probes using N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine may have potential applications in biological imaging and diagnostics.

Synthesis Methods

The synthesis of N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine involves the reaction of 4-fluorobenzyl alcohol with 2-chlorobenzaldehyde in the presence of a base to form 2-[(4-fluorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with N-(3-dimethylaminopropyl)amine in the presence of a reducing agent to form N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine. The purity of the compound is ensured by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of copper ions in biological samples. N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine has also been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and materials science.

properties

Product Name

N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine

Molecular Formula

C19H25FN2O

Molecular Weight

316.4 g/mol

IUPAC Name

N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]-N//',N//'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C19H25FN2O/c1-22(2)13-5-12-21-14-17-6-3-4-7-19(17)23-15-16-8-10-18(20)11-9-16/h3-4,6-11,21H,5,12-15H2,1-2H3

InChI Key

ZJFNKSPFZVPAGH-UHFFFAOYSA-N

SMILES

CN(C)CCCNCC1=CC=CC=C1OCC2=CC=C(C=C2)F

Canonical SMILES

CN(C)CCCNCC1=CC=CC=C1OCC2=CC=C(C=C2)F

Origin of Product

United States

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